benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate
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Overview
Description
Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate is a complex organic compound that features a pyran ring, a piperazine moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using phenylpiperazine as a nucleophile.
Esterification: The final step involves the esterification of the intermediate compound with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylpiperazine in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyran ring and benzyl ester groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-((4-oxo-6-((4-methylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate
- Benzyl 2-((4-oxo-6-((4-ethylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate
Uniqueness
Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate is unique due to the presence of the phenyl group on the piperazine moiety, which can significantly influence its pharmacological properties and binding interactions compared to its methyl or ethyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c28-23-15-22(16-26-11-13-27(14-12-26)21-9-5-2-6-10-21)30-18-24(23)31-19-25(29)32-17-20-7-3-1-4-8-20/h1-10,15,18H,11-14,16-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSRNMDQPYDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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